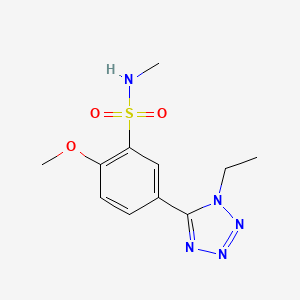![molecular formula C16H17N5O3S B6100793 N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6100793.png)
N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide, commonly known as Efonidipine, is a calcium channel blocker used for the treatment of hypertension. It is a potent vasodilator that works by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to relaxation of the blood vessels and reduction in blood pressure. Efonidipine was first synthesized in 1995 by a Japanese pharmaceutical company, Sankyo Co. Ltd. Since then, extensive research has been conducted on its synthesis, mechanism of action, and therapeutic applications.
Mécanisme D'action
Efonidipine works by selectively blocking L-type calcium channels in vascular smooth muscle cells. This leads to a decrease in the influx of calcium ions into the cells, which ultimately results in relaxation of the blood vessels and a reduction in blood pressure. Unlike other calcium channel blockers, Efonidipine also has a weak inhibitory effect on T-type calcium channels, which may contribute to its antihypertensive effects.
Biochemical and Physiological Effects
In addition to its antihypertensive effects, Efonidipine has been found to have other biochemical and physiological effects. Studies have shown that it can improve endothelial function by increasing the production of nitric oxide, a potent vasodilator. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of atherosclerosis and other inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Efonidipine has several advantages for use in laboratory experiments. It is a potent and selective calcium channel blocker that can be used to investigate the role of calcium channels in various physiological processes. It has also been found to have a favorable safety profile with minimal side effects. However, its use may be limited by its high cost and limited availability in some regions.
Orientations Futures
There are several future directions for research on Efonidipine. One area of interest is its potential use in the treatment of other cardiovascular diseases, such as heart failure and angina. Another area of research is the development of new formulations and delivery methods that may improve its efficacy and reduce its side effects. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its therapeutic effects and to identify new targets for drug development.
Méthodes De Synthèse
The synthesis of Efonidipine involves a multi-step process that begins with the reaction of 2-ethylphenylhydrazine with 2-nitrobenzaldehyde to form 2-(2-ethylphenyl) hydrazono-2-nitrobenzene. This compound is then treated with sodium methoxide to form 2-(2-ethylphenyl) hydrazono-2-nitrophenol, which is further reacted with 4-methoxybenzenesulfonyl chloride to form Efonidipine.
Applications De Recherche Scientifique
Efonidipine has been extensively studied for its therapeutic potential in the treatment of hypertension. Several clinical trials have demonstrated its efficacy in reducing blood pressure in patients with mild to moderate hypertension. In addition, it has been found to have a favorable safety profile with minimal side effects.
Propriétés
IUPAC Name |
N-[2-(2-ethyltetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c1-3-21-18-16(17-20-21)14-6-4-5-7-15(14)19-25(22,23)13-10-8-12(24-2)9-11-13/h4-11,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAYNJKHQMRSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxybenzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100714.png)

![N-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]urea](/img/structure/B6100734.png)
![2-{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6100738.png)


![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6100749.png)
![3-(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6100762.png)
![dimethyl {4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}malonate](/img/structure/B6100771.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B6100774.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6100788.png)
![methyl 5-({[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}amino)-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B6100789.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(1-pyrrolidinyl)benzyl]-3-piperidinecarboxamide](/img/structure/B6100798.png)
![N-[2-(dimethylamino)-4-quinolinyl]-2-[4-(2-furoyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B6100812.png)